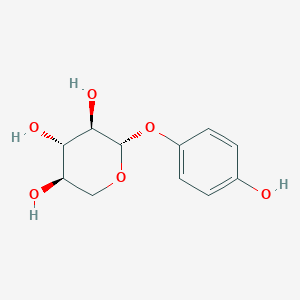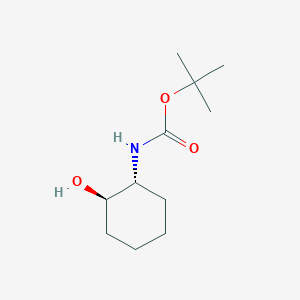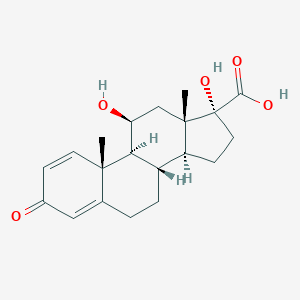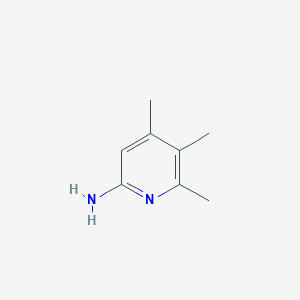
4,5,6-Trimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trimethylpyridin-2-amine is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as TMPA and has been used in various studies to investigate its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
TMPA has been used in various scientific research applications, including studies on the nervous system, cardiovascular system, and cancer. In studies on the nervous system, TMPA has been found to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular studies, TMPA has been found to have potential anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases such as atherosclerosis. In cancer studies, TMPA has been found to have potential anti-cancer effects and may be useful in the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of TMPA is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. It has been found to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. TMPA may also have anti-inflammatory effects and may inhibit the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
TMPA has been found to have a variety of biochemical and physiological effects. In studies on the nervous system, TMPA has been found to protect against neuronal damage and to improve cognitive function. In cardiovascular studies, TMPA has been found to reduce inflammation and to improve vascular function. In cancer studies, TMPA has been found to inhibit cancer cell proliferation and to induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMPA in lab experiments is that it is relatively easy to synthesize and can be produced in high quantities. Another advantage is that it has a relatively low toxicity profile and is generally well-tolerated in animal studies. One limitation of using TMPA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Another limitation is that it may not be effective in all types of experiments, and its effects may vary depending on the specific conditions of the experiment.
Zukünftige Richtungen
There are several future directions for research on TMPA. One area of interest is the potential use of TMPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of TMPA in the treatment of cardiovascular diseases such as atherosclerosis. Additionally, there is interest in investigating the potential anti-cancer effects of TMPA and its potential use in the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of TMPA and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 4,5,6-Trimethylpyridin-2-amine is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method is relatively simple and it has been found to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on TMPA, including its potential use in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Further research is needed to fully understand the mechanism of action of TMPA and its potential applications in these areas of research.
Synthesemethoden
TMPA can be synthesized by reacting 2-picoline with formaldehyde and hydrogen gas in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to form TMPA. This method of synthesis has been used in several studies and has been found to be effective in producing high-quality TMPA.
Eigenschaften
CAS-Nummer |
142908-13-2 |
|---|---|
Produktname |
4,5,6-Trimethylpyridin-2-amine |
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
4,5,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3,(H2,9,10) |
InChI-Schlüssel |
HJKIKWIKFLGJSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C)C)N |
Kanonische SMILES |
CC1=CC(=NC(=C1C)C)N |
Synonyme |
2-Pyridinamine,4,5,6-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



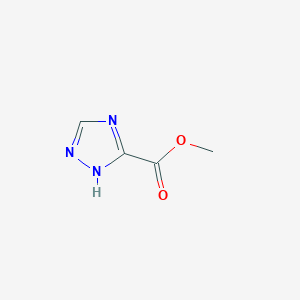

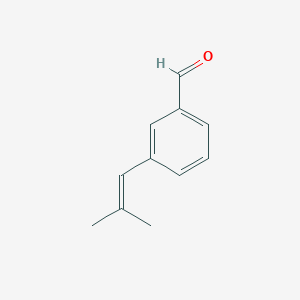
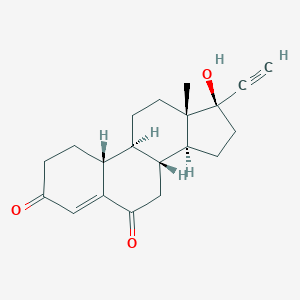
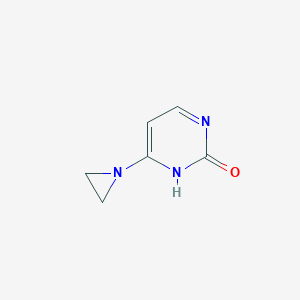
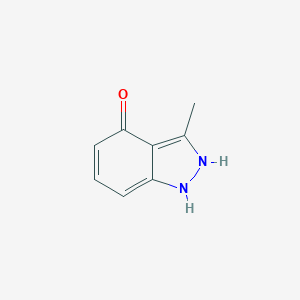
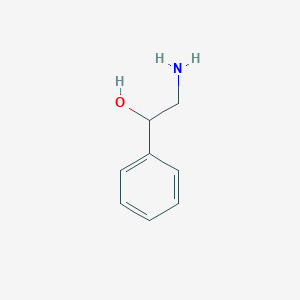
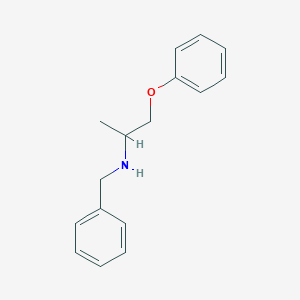
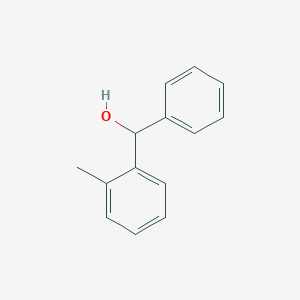
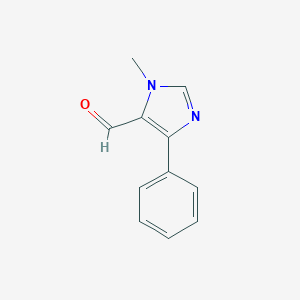
![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)
